molecular formula C14H10F3NO2 B4447296 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide

2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide

Cat. No. B4447296
M. Wt: 281.23 g/mol
InChI Key: QCGZTROILYUVGW-UHFFFAOYSA-N
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Description

2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide, also known as TFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFMB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide is thought to be related to its ability to inhibit FAAH. By inhibiting this enzyme, 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide is able to increase the levels of endocannabinoids in the body, which can have a range of physiological effects. Endocannabinoids are known to play a role in the regulation of pain, inflammation, and mood, among other things.
Biochemical and physiological effects:
Studies have shown that 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide can produce a range of biochemical and physiological effects. For example, it has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide is its ability to selectively inhibit FAAH, without affecting other enzymes in the body. This makes it a potentially safer and more effective alternative to other FAAH inhibitors that have been developed. However, one limitation of 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide is its relatively low potency compared to some other FAAH inhibitors.

Future Directions

There are several potential future directions for research on 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide. Another potential direction is the investigation of 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide's effects on other physiological systems, such as the immune system or the cardiovascular system. Additionally, 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide could be explored as a potential treatment for a range of conditions, including chronic pain, epilepsy, and anxiety disorders.

Scientific Research Applications

2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide has also been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of endocannabinoid signaling.

properties

IUPAC Name

2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-11-5-3-2-4-10(11)18-14(19)8-6-7-9(15)13(17)12(8)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGZTROILYUVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trifluoro-N-(2-methoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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